

Tyk2-IN-19: A Technical Guide for Researchers and Drug Development Professionals

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Introduction

Tyk2-IN-19 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 plays a pivotal role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **Tyk2-IN-19**, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

While detailed experimental data for **Tyk2-IN-19** is not extensively available in peer-reviewed literature, its fundamental chemical properties have been identified.



Property	Value
Molecular Formula	C21H23N7O3
SMILES	O=C(NC1=NC=C(C(=O)CC)C(=C1)NC=2N=CC =C(C3=NN(N=C3)C)C2OC)C4CC4
CAS Number	2866415-98-5
Solubility	Soluble in DMSO

Pharmacological Properties

Quantitative pharmacological data for **Tyk2-IN-19** is not readily available in the public domain. However, for the purpose of illustrating the expected activity of a selective Tyk2 inhibitor with a similar structural scaffold, we present representative data for a closely related, well-characterized analog.

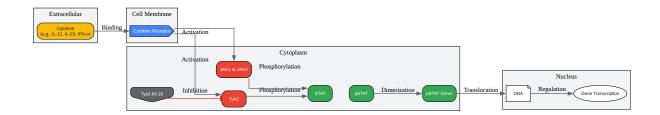
Note: The following data is for a representative analog and should not be considered as the definitive profile for **Tyk2-IN-19**.

Assay	IC ₅₀ (nM)
Tyk2 (Biochemical Assay)	< 10
JAK1 (Biochemical Assay)	> 1000
JAK2 (Biochemical Assay)	> 1000
JAK3 (Biochemical Assay)	> 1000
Cellular pSTAT4 Assay (IL-12 stimulation)	< 50

Signaling Pathway

Tyk2 is a critical mediator of the JAK-STAT signaling cascade initiated by various cytokines. The following diagram illustrates the canonical Tyk2-mediated signaling pathway.





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Tyk2-mediated JAK-STAT signaling pathway and point of inhibition by **Tyk2-IN-19**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Tyk2 inhibitors like **Tyk2-IN-19**.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes
- Suitable peptide substrate (e.g., a generic tyrosine kinase substrate)
- Tyk2-IN-19 (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)

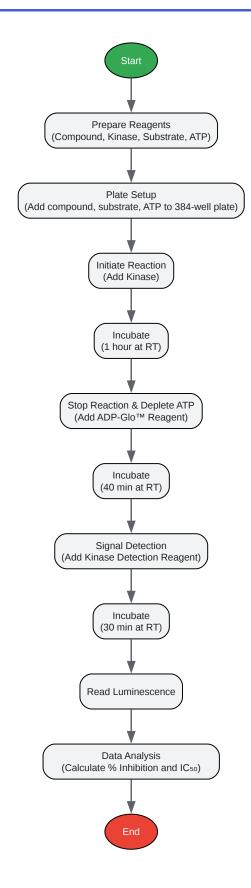


Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM
 DTT

Procedure:

- Prepare a serial dilution of Tyk2-IN-19 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add the test compound, substrate, and ATP to the appropriate wells.
- Initiate the kinase reaction by adding the respective kinase (Tyk2, JAK1, JAK2, or JAK3) to each well.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
 Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Tyk2-IN-19** and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.





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Workflow for an in vitro kinase assay using the ADP-Glo™ format.



Cellular STAT Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins in a cellular context following cytokine stimulation.

Materials:

- A responsive cell line (e.g., NK-92 or peripheral blood mononuclear cells)
- Tyk2-IN-19 (or other test compounds) dissolved in DMSO
- Recombinant human cytokine (e.g., IL-12)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT4, anti-total-STAT4
- · HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Seed the cells in a multi-well plate and culture overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-incubate the cells with a serial dilution of Tyk2-IN-19 or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with the appropriate cytokine (e.g., IL-12) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with the anti-phospho-STAT4 primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-total-STAT4 antibody to confirm equal protein loading.
- Quantify the band intensities and determine the concentration-dependent inhibition of STAT phosphorylation.

Conclusion

Tyk2-IN-19 is a valuable tool for studying the role of Tyk2 in various biological processes and for the development of novel therapeutics for autoimmune and inflammatory diseases. While comprehensive public data on this specific molecule is limited, the provided information on its chemical identity, representative pharmacological properties of similar compounds, the signaling pathway it targets, and detailed experimental protocols offer a solid foundation for researchers and drug developers to effectively utilize and characterize this and other selective Tyk2 inhibitors. As research in this area continues to expand, a more detailed profile of **Tyk2-IN-19** is anticipated to emerge.

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